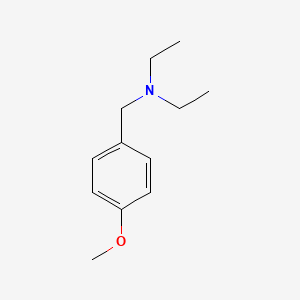
Benzenemethanamine, N,N-diethyl-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N,N-diethyl-2-methoxy- is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring attached to a methanamine group, which is further substituted with diethyl and methoxy groups. The molecular structure of this compound imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N,N-diethyl-2-methoxy- typically involves the alkylation of benzenemethanamine with diethylamine and methoxy reagents. One common method is the reaction of benzenemethanamine with diethyl sulfate and sodium methoxide under controlled temperature and pressure conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N,N-diethyl-2-methoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N,N-diethyl-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro or carbonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products Formed
Oxidation: Nitrobenzenemethanamine, carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenemethanamines depending on the reagents used.
Scientific Research Applications
Benzenemethanamine, N,N-diethyl-2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N,N-diethyl-2-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The methoxy and diethyl groups play a crucial role in modulating the compound’s activity by influencing its electronic and steric properties.
Comparison with Similar Compounds
Benzenemethanamine, N,N-diethyl-2-methoxy- can be compared with other similar compounds, such as:
Benzenemethanamine, N,N-dimethyl-: This compound lacks the methoxy group, resulting in different chemical reactivity and applications.
Benzenemethanamine, 4-methyl-: The presence of a methyl group instead of a methoxy group alters the compound’s properties and uses.
Benzeneethanamine, N,α-dimethyl-: This compound has a different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of Benzenemethanamine, N,N-diethyl-2-methoxy- lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields.
Properties
CAS No. |
24932-54-5 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-ethyl-N-[(4-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO/c1-4-13(5-2)10-11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
SGWVMJQOZQJACY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


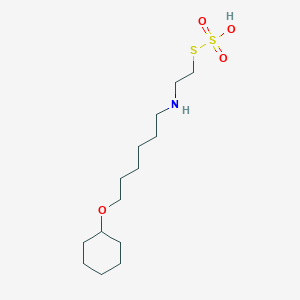

![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
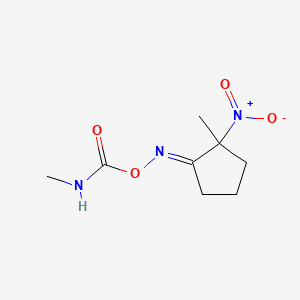
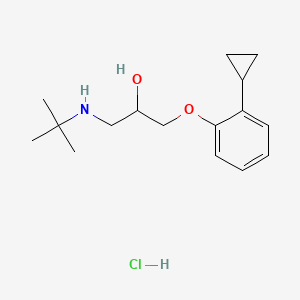
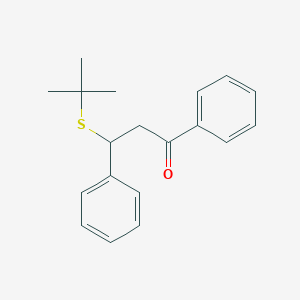
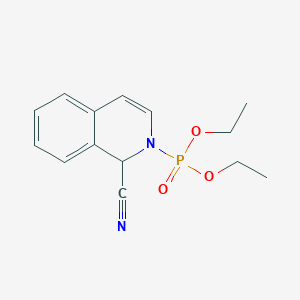
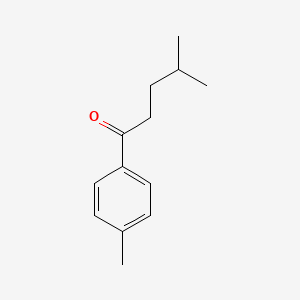
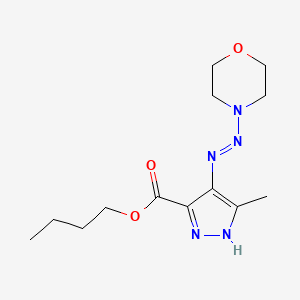
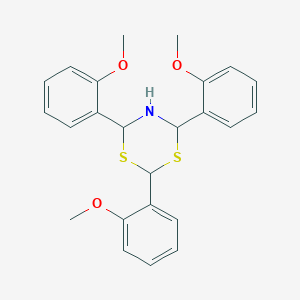
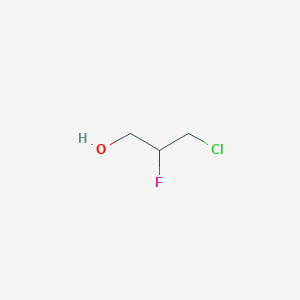
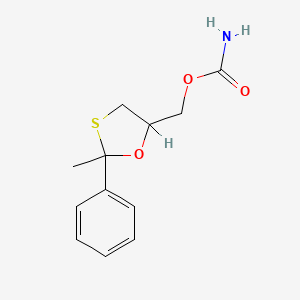
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)

